

# The Pivotal Role of Aminopeptidases in Human Physiology and Disease: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aminopeptidase

Cat. No.: B13392206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Aminopeptidases** (APs) are a ubiquitous class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides. This seemingly simple function belies their profound involvement in a vast array of physiological processes, from blood pressure regulation and glucose metabolism to immune surveillance and neuronal function. Consequently, dysregulation of **aminopeptidase** activity is increasingly implicated in the pathophysiology of numerous human diseases, including cancer, cardiovascular disorders, diabetes, neurodegenerative conditions, and inflammatory diseases. This technical guide provides an in-depth exploration of the core physiological roles of key human **aminopeptidases**, their contributions to various disease states, and the methodologies employed to study their function. We present quantitative data on their activity and expression, detailed experimental protocols, and visual representations of their signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

## Introduction to Aminopeptidases

**Aminopeptidases** are typically metalloenzymes, most commonly utilizing a zinc ion within their active site to catalyze the hydrolysis of peptide bonds. They are broadly classified based on their substrate specificity and cellular localization, which includes cytosolic, membrane-bound, and secreted forms. This diverse family of enzymes plays a critical housekeeping role in protein turnover and maturation.<sup>[1]</sup> Beyond this fundamental function, specific **aminopeptidases**

exhibit highly specialized roles by modulating the activity of bioactive peptides, thereby acting as crucial regulators of cellular signaling and homeostasis.

## Physiological Roles and Disease Implications of Key Aminopeptidases

The functional diversity of **aminopeptidases** is vast, with specific members playing critical roles in distinct physiological systems. Their dysregulation is a common feature in many pathological conditions, making them attractive targets for therapeutic intervention.

### Aminopeptidase N (APN/CD13)

**Aminopeptidase N (APN)**, also known as CD13, is a type II transmembrane metalloprotease widely expressed on the surface of various cell types, including epithelial cells, endothelial cells, and hematopoietic cells.[\[2\]](#)

Physiological Roles:

- Cell Migration and Invasion: APN is implicated in cell migration and invasion by degrading components of the extracellular matrix.[\[1\]](#)[\[3\]](#)
- Angiogenesis: It is a key player in the formation of new blood vessels, a process critical for development and wound healing, but also for tumor growth.[\[4\]](#)[\[5\]](#)
- Immune Response: APN modulates the activity of cytokines and is involved in antigen presentation.[\[6\]](#)

Disease Implications:

- Cancer: Overexpression of APN is observed in numerous cancers, including melanoma, prostate, and lung cancer, where it promotes tumor growth, invasion, and metastasis.[\[2\]](#)[\[3\]](#)[\[7\]](#) Its expression on tumor vasculature also makes it a target for anti-angiogenic therapies.[\[5\]](#)
- Inflammatory Disorders: APN is involved in the pathogenesis of inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[\[6\]](#)[\[8\]](#)

### Aminopeptidase A (APA)

**Aminopeptidase A (APA)** is a membrane-bound zinc metalloprotease that specifically cleaves N-terminal acidic amino acid residues, particularly aspartate and glutamate.

Physiological Roles:

- Blood Pressure Regulation: APA is a critical component of the renin-angiotensin system (RAS), where it converts angiotensin II into angiotensin III, a peptide that exerts a tonic stimulatory control over arterial blood pressure in the brain.[\[6\]](#)[\[9\]](#)[\[10\]](#)

Disease Implications:

- Hypertension: Dysregulation of APA activity in the brain is linked to the development and maintenance of hypertension.[\[6\]](#)[\[9\]](#)[\[11\]](#) APA inhibitors are being explored as a novel class of centrally acting antihypertensive agents.[\[9\]](#)[\[10\]](#)
- Alzheimer's Disease: Recent studies suggest APA's involvement in the N-terminal truncation of amyloid- $\beta$  peptides, a key event in the pathogenesis of Alzheimer's disease.[\[12\]](#)[\[13\]](#)

## Insulin-Regulated Aminopeptidase (IRAP/LNPEP)

Insulin-Regulated **Aminopeptidase** (IRAP), also known as Leucyl/Cystinyl **Aminopeptidase** (LNPEP), is a transmembrane **aminopeptidase** that is co-localized with the glucose transporter GLUT4 in insulin-responsive tissues.[\[10\]](#)[\[14\]](#)[\[15\]](#)

Physiological Roles:

- Glucose Metabolism: IRAP is a key component of the insulin signaling pathway, playing a crucial role in the trafficking of GLUT4-containing vesicles to the plasma membrane to facilitate glucose uptake in muscle and adipose tissue.[\[14\]](#)[\[16\]](#)[\[17\]](#)

Disease Implications:

- Diabetes Mellitus: Impaired translocation of IRAP to the cell surface is observed in type 2 diabetes, contributing to insulin resistance and impaired glucose uptake.[\[15\]](#)[\[18\]](#)[\[19\]](#) Serum levels of IRAP have been shown to be significantly lower in women with gestational diabetes mellitus.[\[20\]](#)

# Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2)

ERAP1 and ERAP2 are **aminopeptidases** located in the endoplasmic reticulum that play a crucial role in the processing of antigenic peptides for presentation by major histocompatibility complex (MHC) class I molecules.[\[21\]](#)[\[22\]](#)

Physiological Roles:

- Antigen Presentation: These enzymes trim peptides to the optimal length for binding to MHC class I molecules, a critical step in the adaptive immune response against infected or malignant cells.[\[21\]](#)[\[22\]](#)

Disease Implications:

- Autoimmune Diseases: Polymorphisms in the ERAP1 and ERAP2 genes are strongly associated with several autoimmune and autoinflammatory diseases, including ankylosing spondylitis, psoriasis, and Behçet's disease, often in epistasis with specific HLA alleles.[\[8\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- Cancer Immunity: The activity of ERAP1 and ERAP2 can influence the immune response to tumors by shaping the repertoire of tumor-associated antigens presented to T cells.[\[22\]](#)

## Other Notable Aminopeptidases

- Leucine **Aminopeptidase** (LAP): Found in the liver, its serum levels can be elevated in various hepatobiliary diseases, including liver cancer and cirrhosis, making it a potential biomarker.[\[4\]](#)[\[17\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
- Methionine **Aminopeptidases** (MetAPs): Particularly MetAP2, are essential for protein maturation and are key targets for anti-angiogenic drugs in cancer therapy.[\[2\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)
- Puromycin-Sensitive **Aminopeptidase** (PSA/NPEPPS): This cytosolic enzyme is involved in the degradation of enkephalins in the brain and has been implicated in neurodegenerative diseases by potentially clearing aggregation-prone proteins like tau.[\[1\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)

# Quantitative Data on Aminopeptidase Activity and Expression

The following tables summarize quantitative data on the activity and inhibition of various **aminopeptidases** in different physiological and pathological contexts.

Table 1: **Aminopeptidase** Activity in Disease

| Aminopeptidase                          | Disease                       | Tissue/Fluid   | Change in Activity                                                                                 | Reference(s) |
|-----------------------------------------|-------------------------------|----------------|----------------------------------------------------------------------------------------------------|--------------|
| Aminopeptidase N (APN/CD13)             | Breast Cancer                 | Tumor Tissue   | Increased                                                                                          | [3]          |
| Aminopeptidase N (APN/CD13)             | Renal Cell Carcinoma          | Tumor Cells    | Inhibition of invasion with anti-CD13 mAb                                                          | [1][20]      |
| Aminopeptidase N (APN/CD13)             | Rheumatoid Arthritis          | Synovial Fluid | Present                                                                                            | [8][23][33]  |
| Aminopeptidase A (APA)                  | Hypertension                  | Brain          | Dysregulated                                                                                       | [6][9]       |
| Aminopeptidase A (APA)                  | Alzheimer's Disease           | Brain          | Augmented at early stages                                                                          | [12]         |
| Insulin-Regulated Aminopeptidase (IRAP) | Gestational Diabetes Mellitus | Serum          | Significantly lower ( $0.73 \pm 0.12 \text{ ng/mL}$ vs. $0.92 \pm 0.10 \text{ ng/mL}$ in controls) | [20]         |
| Leucine Aminopeptidase (LAP)            | Hepatobiliary Malignancies    | Serum          | 100% elevation in obstructive jaundice, carcinoma of gall bladder and pancreas                     | [4][28]      |
| Leucine Aminopeptidase (LAP)            | Liver Cirrhosis               | Serum          | Can be normal in some cases of alcoholic cirrhosis                                                 | [26]         |

Table 2: Kinetic Parameters of **Aminopeptidases**

| Aminopeptidase                                  | Substrate | Km      | Vmax | Source | Reference(s)                             |
|-------------------------------------------------|-----------|---------|------|--------|------------------------------------------|
| Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS) | Lys-p-NA  | 2.2 mM  | -    | Human  | <a href="#">[1]</a> <a href="#">[37]</a> |
| Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS) | Leu-p-NA  | 0.25 mM | -    | Human  | <a href="#">[1]</a> <a href="#">[37]</a> |
| Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS) | Ala-p-NA  | 0.27 mM | -    | Human  | <a href="#">[1]</a> <a href="#">[37]</a> |
| Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS) | Met-p-NA  | 0.8 mM  | -    | Human  | <a href="#">[1]</a> <a href="#">[37]</a> |
| Puromycin-Sensitive Aminopeptidase (PSA/NPEPPS) | Pro-p-NA  | 0.47 mM | -    | Human  | <a href="#">[1]</a> <a href="#">[37]</a> |
| Puromycin-Sensitive                             | Val-p-NA  | 0.21 mM | -    | Human  | <a href="#">[1]</a> <a href="#">[37]</a> |

Aminopeptida  
se  
(PSA/NPEPP  
S)

---

Table 3: Inhibition of **Aminopeptidases**

| Aminopeptida<br>se                         | Inhibitor  | IC50 / Ki                               | Disease<br>Model/Target         | Reference(s)                                                  |
|--------------------------------------------|------------|-----------------------------------------|---------------------------------|---------------------------------------------------------------|
| Aminopeptidase<br>A (APA)                  | EC33       | $Ki = 1 \pm 0.2 \mu M$                  | Rat Brain                       | <a href="#">[9]</a>                                           |
| Aminopeptidase<br>A (APA)                  | RB150      | ED50 in the 1-<br>mg/kg range<br>(oral) | DOCA-salt<br>hypertensive rats  | <a href="#">[11]</a>                                          |
| Aminopeptidase<br>A (APA)                  | NI929      | $Ki = 30 nM$                            | Recombinant<br>mouse APA        | <a href="#">[41]</a>                                          |
| Aminopeptidase<br>N (APN/CD13)             | Bestatin   | -                                       | Inhibits tumor<br>cell invasion | <a href="#">[20]</a>                                          |
| Aminopeptidase<br>N (APN/CD13)             | 24-11-2    | $IC50 = 13.3 \mu M$                     | Porcine kidney<br>APN           | <a href="#">[24]</a>                                          |
| Methionine<br>Aminopeptidase<br>2 (MetAP2) | Fumagillin | Low nM                                  | Angiogenesis                    | <a href="#">[2]</a> <a href="#">[30]</a> <a href="#">[31]</a> |
| Methionine<br>Aminopeptidase<br>2 (MetAP2) | Ovalicin   | Low nM                                  | Angiogenesis                    | <a href="#">[2]</a> <a href="#">[30]</a> <a href="#">[31]</a> |
| Methionine<br>Aminopeptidase<br>2 (MetAP2) | M8891      | $IC50 = 20 nM$                          | HUVEC<br>proliferation          | <a href="#">[34]</a>                                          |

## Experimental Protocols

Detailed methodologies are crucial for the accurate study of **aminopeptidases**. Below are representative protocols for key experimental techniques.

## Aminopeptidase Activity Assay (General Fluorometric Method)

This protocol describes a general method for measuring **aminopeptidase** activity using a fluorogenic substrate.

### Materials:

- 96-well black microplate
- Fluorometric microplate reader
- Appropriate aminoacyl-7-amido-4-methylcoumarin (AMC) substrate (e.g., L-Alanine-AMC for APN)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Purified enzyme or cell/tissue lysate
- Specific **aminopeptidase** inhibitor (for control)

### Procedure:

- Prepare Reagents:
  - Dissolve the AMC substrate in DMSO to make a stock solution (e.g., 10 mM).
  - Prepare working solutions of the substrate in Assay Buffer to the desired final concentration (e.g., 100  $\mu$ M).
  - Prepare the enzyme/lysate sample by diluting it in ice-cold Assay Buffer to the desired concentration.
- Set up the Assay:

- To each well of the 96-well plate, add 50  $\mu$ L of the enzyme/lysate sample.
- For inhibitor control wells, pre-incubate the enzyme/lysate with a specific inhibitor for a defined period (e.g., 30 minutes at 37°C).
- Add 50  $\mu$ L of the substrate working solution to each well to initiate the reaction.

- Measurement:
  - Immediately place the plate in a microplate reader pre-heated to 37°C.
  - Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with excitation at ~355 nm and emission at ~460 nm.
- Data Analysis:
  - Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
  - Enzyme activity is typically expressed as pmol of AMC released per minute per mg of protein.

## Western Blotting for Aminopeptidase Detection

This protocol outlines the steps for detecting a specific **aminopeptidase** in cell lysates.

### Materials:

- Cell lysate
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
- Primary antibody specific for the target **aminopeptidase**

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

**Procedure:**

- Sample Preparation:
  - Determine the protein concentration of the cell lysate using a BCA or Bradford assay.
  - Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
- SDS-PAGE and Transfer:
  - Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 10 minutes each with TBS-T.
  - Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  - Wash the membrane three times for 10 minutes each with TBS-T.
- Detection:

- Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.

## Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of **aminopeptidases** in signaling cascades and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

## Renin-Angiotensin System (RAS) and the Role of Aminopeptidases

The RAS is a critical regulator of blood pressure. **Aminopeptidases** A and N play pivotal roles in the processing of angiotensin peptides in the brain.



[Click to download full resolution via product page](#)

Caption: The Renin-Angiotensin System cascade involving **aminopeptidases**.

## APN/CD13 Signaling in Tumor Cell Invasion

APN/CD13 contributes to cancer progression by promoting cell invasion and migration through various signaling pathways.



Click to download full resolution via product page

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Ectopeptidase APN/CD13 in Cancer [mdpi.com]
- 5. In Vivo Molecular Imaging of the Efficacy of Aminopeptidase N (APN/CD13) Receptor Inhibitor Treatment on Experimental Tumors Using 68Ga-NODAGA-c(NGR) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminopeptidase A inhibitors as centrally acting antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminopeptidase A contributes to biochemical, anatomical and cognitive defects in Alzheimer's disease (AD) mouse model and is increased at early stage in sporadic AD brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminopeptidase A contributes to biochemical, anatomical and cognitive defects in Alzheimer's disease (AD) mouse model and is increased at early stage in sporadic AD brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]

- 16. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human liver L-leucine aminopeptidase: evidence for two forms compared to pig liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. ERAP1 Controls the Autoimmune Response against Melanocytes in Psoriasis by Generating the Melanocyte Autoantigen and Regulating its Amount for HLA-C\*06:02 Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of aminopeptidase N (CD13) in tumor-cell invasion and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insulin-regulated Aminopeptidase Is a Key Regulator of GLUT4 Trafficking by Controlling the Sorting of GLUT4 from Endosomes to Specialized Insulin-regulated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolism of Angiotensinogen to Angiotensins | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Identification of aminopeptidases in synovial fluid from rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Genetic Association with ERAP1 in Psoriasis Is Confined to Disease Onset after Puberty and Not Dependent on HLA-C\*06 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Behaviour of the LAP (leucine-amino-peptidase) in the serum of blood in subjects affected of cirrhosis of the liver in stage ascitical (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. SERUM LACTIC DEHYDROGENASE, LEUCINE AMINOPEPTIDASE AND 5-NUCLEOTIDASE ACTIVITIES: OBSERVATION IN PATIENTS WITH CARCINOMA OF THE PANCREAS AND HEPATO BILIARY DISEASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Leucine amino peptidase a better indicator of carcinoma of liver, biliary tract and pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pnas.org [pnas.org]
- 32. AMINOTRIPEPTIDASE CONTENT OF SYNOVIAL FLUID IN ARTHRITIC DISEASES - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Demonstration of CD13/Aminopeptidase N on Synovial Fluid T Cells from Patients with Different Forms of Joint Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. genecards.org [genecards.org]
- 38. NPEPPS - Wikipedia [en.wikipedia.org]
- 39. PSA controls hepatic lipid metabolism by regulating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 40. NPEPPS aminopeptidase puromycin sensitive [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pivotal Role of Aminopeptidases in Human Physiology and Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13392206#physiological-roles-of-aminopeptidase-in-human-health-and-disease>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)